Cas no 730964-65-5 (1-bromo-3-(2-isocyanoethyl)benzene)
1-bromo-3-(2-isocyanoethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-bromo-3-(2-isocyanoethyl)benzene
- AKOS015959160
- SCHEMBL2560832
- EN300-1911835
- 730964-65-5
-
- Inchi: 1S/C9H8BrN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7H,5-6H2
- InChI Key: WEEAFRMAQHMHLK-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)CC[N+]#[C-]
Computed Properties
- Exact Mass: 208.98401g/mol
- Monoisotopic Mass: 208.98401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 4.4Ų
1-bromo-3-(2-isocyanoethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1911835-0.05g |
1-bromo-3-(2-isocyanoethyl)benzene |
730964-65-5 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-1911835-0.1g |
1-bromo-3-(2-isocyanoethyl)benzene |
730964-65-5 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1911835-0.25g |
1-bromo-3-(2-isocyanoethyl)benzene |
730964-65-5 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1911835-0.5g |
1-bromo-3-(2-isocyanoethyl)benzene |
730964-65-5 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1911835-1.0g |
1-bromo-3-(2-isocyanoethyl)benzene |
730964-65-5 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1911835-2.5g |
1-bromo-3-(2-isocyanoethyl)benzene |
730964-65-5 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1911835-5.0g |
1-bromo-3-(2-isocyanoethyl)benzene |
730964-65-5 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-1911835-10.0g |
1-bromo-3-(2-isocyanoethyl)benzene |
730964-65-5 | 10g |
$4236.0 | 2023-06-02 | ||
| Enamine | EN300-1911835-1g |
1-bromo-3-(2-isocyanoethyl)benzene |
730964-65-5 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-1911835-5g |
1-bromo-3-(2-isocyanoethyl)benzene |
730964-65-5 | 5g |
$2858.0 | 2023-09-17 |
1-bromo-3-(2-isocyanoethyl)benzene Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 1-bromo-3-(2-isocyanoethyl)benzene
Recent Advances in the Application of 1-Bromo-3-(2-isocyanoethyl)benzene (CAS: 730964-65-5) in Chemical Biology and Pharmaceutical Research
1-Bromo-3-(2-isocyanoethyl)benzene (CAS: 730964-65-5) is a versatile chemical building block that has garnered significant attention in recent years due to its unique reactivity and potential applications in chemical biology and pharmaceutical research. This compound, characterized by the presence of both a bromo substituent and an isocyanoethyl group on a benzene ring, serves as a valuable intermediate in the synthesis of complex molecules, including bioactive compounds and drug candidates. Recent studies have explored its utility in multicomponent reactions, metal-catalyzed transformations, and the construction of heterocyclic scaffolds, highlighting its importance in modern synthetic chemistry.
One of the most notable applications of 1-bromo-3-(2-isocyanoethyl)benzene is its role in the Ugi reaction, a multicomponent reaction that enables the rapid assembly of peptide-like structures. Researchers have leveraged this reactivity to generate libraries of compounds with potential biological activity, particularly in the context of drug discovery. The bromo substituent further enhances the compound's utility by allowing for subsequent functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in the synthesis of complex pharmaceuticals.
In a recent study published in the Journal of Medicinal Chemistry, scientists utilized 1-bromo-3-(2-isocyanoethyl)benzene as a key intermediate in the synthesis of novel kinase inhibitors. The study demonstrated that the isocyanoethyl group could be efficiently transformed into a variety of heterocyclic motifs, which were then evaluated for their inhibitory activity against a panel of kinases. The results revealed several promising leads with nanomolar potency, underscoring the compound's potential in the development of targeted therapies for cancer and other diseases.
Another area of active research involves the use of 1-bromo-3-(2-isocyanoethyl)benzene in the construction of metal-organic frameworks (MOFs) and other supramolecular architectures. The isocyanide group's ability to coordinate with transition metals has been exploited to create materials with unique catalytic and sensing properties. For instance, a recent publication in Angewandte Chemie described the synthesis of a palladium-based MOF using this compound as a ligand, which exhibited remarkable activity in heterogeneous catalysis for C-C bond-forming reactions.
Despite its promising applications, challenges remain in the handling and storage of 1-bromo-3-(2-isocyanoethyl)benzene due to the sensitivity of the isocyanide functional group. Researchers have developed stabilized formulations and protective strategies to mitigate these issues, enabling broader use in both academic and industrial settings. Ongoing efforts are also focused on optimizing synthetic routes to improve yield and scalability, ensuring that this compound can meet the demands of large-scale pharmaceutical production.
In conclusion, 1-bromo-3-(2-isocyanoethyl)benzene (CAS: 730964-65-5) represents a valuable tool in chemical biology and pharmaceutical research, with diverse applications ranging from drug discovery to materials science. Its unique reactivity profile and versatility make it a focal point of ongoing investigations, and future studies are expected to further expand its utility in the development of novel therapeutics and functional materials. As research in this area continues to advance, this compound is likely to play an increasingly important role in addressing unmet medical needs and driving innovation in the chemical sciences.
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